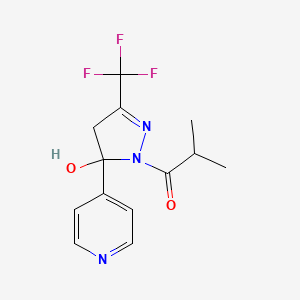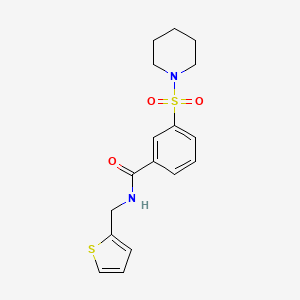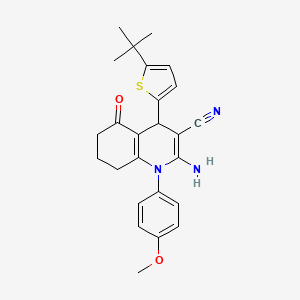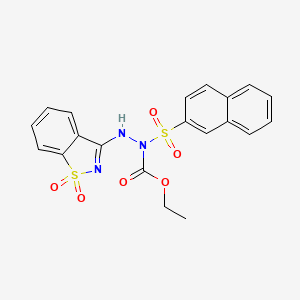![molecular formula C13H12N8O4 B11529975 3,3'-[(1E)-3-(4-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(4-methyl-1,2,5-oxadiazole)](/img/structure/B11529975.png)
3,3'-[(1E)-3-(4-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(4-methyl-1,2,5-oxadiazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-4-[(1E)-3-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-3-[(4-NITROPHENYL)METHYL]TRIAZ-1-EN-1-YL]-1,2,5-OXADIAZOLE is a complex organic compound featuring multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-4-[(1E)-3-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-3-[(4-NITROPHENYL)METHYL]TRIAZ-1-EN-1-YL]-1,2,5-OXADIAZOLE typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole and triazene intermediates, followed by their coupling under controlled conditions. Common reagents include hydrazine derivatives, nitrobenzyl halides, and methylating agents. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-4-[(1E)-3-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-3-[(4-NITROPHENYL)METHYL]TRIAZ-1-EN-1-YL]-1,2,5-OXADIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products depend on the specific reaction. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. Their ability to interact with biological macromolecules makes them candidates for drug development.
Medicine
Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structural features enable the design of molecules with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-METHYL-4-[(1E)-3-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-3-[(4-NITROPHENYL)METHYL]TRIAZ-1-EN-1-YL]-1,2,5-OXADIAZOLE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The pathways involved can include signal transduction cascades, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-METHYL-1,2,5-OXADIAZOLE: Shares the oxadiazole ring but lacks the triazene and nitrophenyl groups.
4-NITROPHENYL METHYL TRIAZENE: Contains the triazene and nitrophenyl groups but lacks the oxadiazole ring.
1,2,5-OXADIAZOLE DERIVATIVES: Various derivatives with different substituents on the oxadiazole ring.
Uniqueness
The uniqueness of 3-METHYL-4-[(1E)-3-(4-METHYL-1,2,5-OXADIAZOL-3-YL)-3-[(4-NITROPHENYL)METHYL]TRIAZ-1-EN-1-YL]-1,2,5-OXADIAZOLE lies in its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H12N8O4 |
|---|---|
Molecular Weight |
344.29 g/mol |
IUPAC Name |
4-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)diazenyl]-N-[(4-nitrophenyl)methyl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C13H12N8O4/c1-8-12(17-24-15-8)14-19-20(13-9(2)16-25-18-13)7-10-3-5-11(6-4-10)21(22)23/h3-6H,7H2,1-2H3 |
InChI Key |
PQBYLOQYUFNKJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1N=NN(CC2=CC=C(C=C2)[N+](=O)[O-])C3=NON=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-N'-[2,6-di(piperidin-1-yl)pyrimidin-4-yl]benzohydrazide](/img/structure/B11529893.png)
![1-[(2-Methylnaphthyl)methyl]-2-methylthiobenzimidazole](/img/structure/B11529898.png)

![2-{[2-(Naphthalen-2-yloxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B11529908.png)
![2,2-Dimethyl-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B11529911.png)

![4-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11529930.png)
![Methyl 4-({2-[4-(2-hydroxyethyl)piperazino]acetyl}amino)benzoate](/img/structure/B11529933.png)


![N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzohydrazide](/img/structure/B11529959.png)
![2-Methyl-4-(phenylsulfanyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B11529967.png)
![4-{2-[(Benzoylamino)acetyl]carbohydrazonoyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B11529971.png)
![N,N'-(sulfonyldibenzene-4,1-diyl)bis[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide]](/img/structure/B11529984.png)
